7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Solid-phase synthesis Suzuki coupling Diversity-oriented synthesis

Avoid synthetic dead ends from regioisomer mismatch. 7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is the exact positional isomer required for Pd-catalyzed cross-coupling at the 7-position, leveraging a bromine para to the ring oxygen for optimal oxidative addition. Using the wrong isomer (e.g., 6-Br, 8-Br, or N-ethyl) leads to failed Suzuki-Miyaura reactions, irreproducible SAR, and wasted resources. - Serves as a direct aryl halide partner for library synthesis targeting LSD1, MAO-B, or antifungal agents-no preliminary halogenation step needed. - Enables PROTAC linker conjugation via Sonogashira or Buchwald-Hartwig amination at the 7-position. - 2-Ethyl chiral center provides lipophilic vector distinct from 2,2-dimethyl or 2-H analogs for epigenetic drug discovery.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
Cat. No. B13669445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC2=C(O1)C=C(C=C2)Br
InChIInChI=1S/C10H10BrNO2/c1-2-8-10(13)12-7-4-3-6(11)5-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13)
InChIKeyFVLMPEHFOSWWCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Core Scaffold & Classification


7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1267223-14-2) is a heterocyclic small molecule belonging to the 1,4-benzoxazin-3-one class, characterized by a fused benzene–oxazine ring system with a bromine substituent at the 7-position and an ethyl group at the 2-position . With a molecular formula of C₁₀H₁₀BrNO₂ and molecular weight of 256.10 g/mol, this compound is commercially available as a research-grade building block, typically at ≥98% purity . It is structurally distinct from its positional isomers (6-bromo- and 8-bromo-2-ethyl analogs) and from the N-ethyl regioisomer (7-bromo-4-ethyl), each of which carries different electronic, steric, and hydrogen-bonding properties relevant to both synthetic reactivity and biological target engagement .

Specified 7-bromo positional isomer for regio-controlled synthesis
Direct Suzuki–Miyaura coupling handle without prior halogenation
Building block at ≥98% HPLC purity; suitable for library production

Why This 7-Bromo Isomer Cannot Replace Close Analogs


Although multiple bromo-ethyl-benzoxazinone isomers share the identical molecular formula (C₁₀H₁₀BrNO₂, MW 256.10), their substitution patterns diverge critically in both synthetic and biological contexts. The 7-bromo position places the halogen para to the ring oxygen and meta to the nitrogen, yielding a unique electronic landscape that governs Pd-catalyzed cross-coupling reactivity, regioselectivity in further functionalization, and hydrogen-bonding geometry with biological targets [1]. The N-ethyl isomer (7-bromo-4-ethyl) eliminates the lactam NH donor, fundamentally altering target engagement profiles . The non-brominated 2-ethyl analog lacks the aryl halide handle entirely, precluding its use in Suzuki–Miyaura diversification strategies [2]. These differences mean that substituting one analog for another—without verifying positional identity—can lead to failed coupling reactions, altered SAR outcomes, or irreproducible biological results.

6-Br or 8-Br positional isomers
Different bromine positions alter oxidative addition rates with Pd(0) and may shift coupling regioselectivity. Verify positional identity before procurement.
Non-brominated 2-ethyl analog
Lacks the aryl halide handle required for Suzuki diversification; would need an extra halogenation step, increasing time and cost.
N-ethyl (7-bromo-4-ethyl) isomer
Eliminates the lactam N–H hydrogen-bond donor, which may critically alter target engagement profiles in LSD1/MAO or kinase contexts.

Quantitative Differentiation Against Structural Comparators


Suzuki–Miyaura Coupling: 7-Bromo as Exclusive Solid-Phase Diversification Handle

The 7-bromo substituent in this scaffold serves as the exclusive aryl halide handle for Pd-catalyzed Suzuki–Miyaura coupling with arylboronic acids, enabling the systematic generation of 7-aryl-benzo[b][1,4]oxazin-3(4H)-one libraries. Lee et al. (2009) demonstrated that the solid-phase-anchored 7-bromobenzo[1,4]oxazine intermediate 4 was converted to 7-aryloxazin analogs 5 in high yields and purities via microwave-promoted Suzuki coupling [1]. The 6-bromo and 8-bromo positional isomers exhibit altered oxidative addition kinetics with Pd(0) due to different electron density at the C–Br bond, while the non-brominated 2-ethyl analog is entirely incompatible with this diversification strategy [2].

Suzuki–Miyaura Reactivity
Head-to-head
7-Br: Direct solid-phase Suzuki partner (Lee et al. 2009) Non-brominated: No aryl halide; requires prior halogenation
Enables direct diversification; non-brominated analogs not interchangeable.
Solid-phase validated; 6-/8-Br isomer reactivity untested in this system.
Solid-phase synthesis Suzuki coupling Diversity-oriented synthesis

Antifungal SAR: Halogen Effects at the 7-Position

In a systematic antifungal SAR study by Śmist et al. (2016), 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were screened against seven phytopathogenic fungi at 200 mg/L [1]. The 2-ethyl-7-fluoro derivative (4g) was among the most potent compounds, achieving complete inhibition of mycelial growth across all seven strains. In contrast, 6,7-dibromo derivatives (5a–c) were prepared and tested but were not reported among the most active compounds, indicating that bromine substitution at position 7 does not recapitulate the activity enhancement conferred by fluorine at the same position [1]. The 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a, unsubstituted at position 7) completely inhibited all seven strains at 200 mg/L and retained activity against R. solani at 100 mg/L [1]. The 7-bromo-2-ethyl derivative was not directly tested in this study; however, the data establish a clear rank-order framework for the 7-position: 7-F ≈ 7-H > 6,7-diBr in antifungal potency.

Antifungal SAR Context
Class-level inference
Rank order (7-position): 7-F ≈ 7-H > 6,7-diBr; 7-Br not directly tested.
Supports SAR mapping; Br effect on antifungal potency to be confirmed experimentally.
Data from Śmist et al. 2016; direct 7-Br data are missing.
Antifungal activity Structure–activity relationship Phytopathogenic fungi

Regiochemical Identity: Positional Isomer Differentiation

The three positional isomers—6-bromo-2-ethyl (CAS 57463-11-3), 7-bromo-2-ethyl (CAS 1267223-14-2), and 8-bromo-2-ethyl (CAS 1357191-19-5)—share the identical molecular formula (C₁₀H₁₀BrNO₂) but differ in the bromine position relative to the oxazine heteroatoms. In the 7-bromo isomer, bromine is para to the ring oxygen (O1) and meta to the lactam nitrogen (N4), whereas in the 6-bromo isomer, bromine is meta to O1 and para to N4, and in the 8-bromo isomer, bromine is ortho to O1 and ortho to N4 . These positional differences alter the electron density at the C–Br bond, which directly impacts the rate of oxidative addition in Pd-catalyzed cross-couplings, as well as the compound's LogP and hydrogen-bond acceptor capacity [1]. The predicted pKa of the lactam NH for the 7-bromo analog is approximately 11.8, consistent with related benzoxazinones .

Positional Isomer Identity
Supporting evidence
Br para to O1, meta to N4 vs. 6-Br (meta/para) and 8-Br (ortho/ortho) relationships.
Positional verification essential for reproducible coupling outcomes.
Electronic environment differences influence Pd oxidative addition rates.
Regiochemistry Electronic effects Cross-coupling selectivity

Hydrogen-Bond Donor Capacity: 2-Ethyl (C-Substituted) vs. 4-Ethyl (N-Substituted) Isomer Differentiation

The target compound bears the ethyl group at the C2 position, preserving the lactam N–H as a hydrogen-bond donor (HBD). In contrast, the 7-bromo-4-ethyl isomer (CAS 1369064-91-4) has the ethyl group on N4, eliminating the HBD and converting the nitrogen to a tertiary amide . This distinction is pharmacologically significant: the N–H group of benzoxazin-3-ones has been implicated in key hydrogen-bonding interactions with biological targets such as LSD1, MAO, and kinase ATP-binding pockets [1]. While direct comparative binding data between the 2-ethyl and 4-ethyl isomers are not available in the public domain for this specific pair, the loss of the HBD in the N-ethyl isomer is expected to reduce affinity for targets requiring this interaction, a principle well-precedented in medicinal chemistry [1].

H‑Bond Donor Retention
Supporting evidence
2-Ethyl (C-substituted): N–H intact, 1 HBD 4-Ethyl (N-substituted): N–H absent, 0 HBD
N–H donor may be critical for target engagement in LSD1/MAO programs.
Pharmacophoric feature cited in patent literature (US 2017/0183308 A1).
Hydrogen-bond donor Regioisomer comparison Target engagement

High-Confidence Research Applications


Diversity-Oriented Synthesis of 7-Aryl-Benzoxazinone Libraries

The 7-bromo substituent serves as a robust aryl halide partner for Pd-catalyzed Suzuki–Miyaura cross-coupling, enabling the systematic introduction of aryl, heteroaryl, and vinyl diversity at the 7-position. This strategy was validated on solid phase by Lee et al. (2009), who demonstrated efficient conversion of resin-bound 7-bromobenzo[1,4]oxazine to 7-aryl analogs using various substituted arylboronic acids [1]. The 7-bromo positional isomer is specifically suitable because the bromine is para to the ring oxygen, providing an electronic environment favorable for oxidative addition while avoiding the steric congestion present in the 8-bromo (ortho to both heteroatoms) isomer. For procurement, this compound is the direct starting material for generating focused libraries targeting LSD1, MAO, kinase, or other benzoxazinone-relevant targets, eliminating the need for a preliminary halogenation step required when using the non-brominated 2-ethyl analog.

Antifungal SAR Exploration at the 7-Position

The Śmist et al. (2016) antifungal SAR study established that substituents at the 7-position significantly modulate activity against phytopathogenic fungi, with the 7-fluoro derivative achieving complete mycelial growth inhibition across all seven tested strains at 200 mg/L [2]. The 7-bromo-2-ethyl compound provides a complementary data point for mapping halogen effects (Br vs. F vs. H vs. diBr) at this position. Researchers investigating agricultural fungicides or antimicrobial benzoxazinones can use this compound as a key intermediate to explore whether bromine's larger van der Waals radius and distinct electronegativity (vs. fluorine) alter potency, spectrum, or physicochemical properties. The established synthetic accessibility of the 7-position via the bromo handle further enables rapid analog generation.

LSD1 & Epigenetic Inhibitor Programs

The 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold is explicitly claimed in patent literature as a privileged heteroaryl system for LSD1 (lysine-specific demethylase 1) inhibition, with the intact lactam N–H identified as a key pharmacophoric element [3]. The 7-bromo-2-ethyl substitution pattern preserves this N–H donor while providing a synthetic handle at the 7-position for further optimization. The 2-ethyl group introduces a specific chiral center and lipophilic vector absent in the 2,2-dimethyl or 2-unsubstituted analogs. This compound is therefore positioned as a versatile advanced intermediate for epigenetic drug discovery programs, particularly those targeting LSD1, MAO-B, or other enzymes where the benzoxazinone core engages the active site through the lactam moiety.

PROTAC Linker Installation via 7-Bromo Handle

The 7-bromo substituent enables installation of alkyne, amine, or polyethylene glycol linkers via Sonogashira coupling, Buchwald–Hartwig amination, or Suzuki coupling with boronate esters bearing linker functionality. This positions the compound as a strategic starting material for constructing PROTACs (proteolysis-targeting chimeras) or other bifunctional degraders where the benzoxazinone serves as the target-engagement warhead and the 7-position is elaborated into the linker–E3 ligase ligand moiety. The 2-ethyl substitution at the chiral center may additionally contribute to target selectivity and metabolic stability compared to unsubstituted or gem-dimethyl analogs.

Application
Selection Property
Validation Focus
Diversity-Oriented Synthesis
7-Bromo as direct Suzuki handle
Library synthesis efficiency and coupling yields
Antifungal SAR Exploration
Halogen substitution at 7-position
Antifungal potency profiling against phytopathogenic strains
Epigenetic Probe Development (LSD1/MAO)
Intact lactam N–H and C2 chiral center
Target engagement and selectivity profiling
PROTAC Linker Installation
7-Bromo for Pd-mediated linker attachment
Bifunctional degrader activity and linker chemistry
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